PVP-037

TLR7/8 agonism Innate immunity Adjuvant screening

PVP-037 is a small-molecule imidazopyrimidine (IMP) that acts as a dual Toll-like receptor 7 and 8 (TLR7/8) agonist adjuvant. It was identified through a high-throughput phenotypic screen of >200,000 compounds using primary human peripheral blood mononuclear cells (PBMCs), with counterscreening against the THP-1 monocytic cell line.

Molecular Formula C23H22N4O
Molecular Weight 370.4 g/mol
Cat. No. B15609902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePVP-037
Molecular FormulaC23H22N4O
Molecular Weight370.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28)
InChIKeyMMKVSTHRRPPGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PVP-037: An Imidazopyrimidine TLR7/8 Agonist Adjuvant Discovered via Primary Human PBMC Phenotypic Screening


PVP-037 is a small-molecule imidazopyrimidine (IMP) that acts as a dual Toll-like receptor 7 and 8 (TLR7/8) agonist adjuvant [1]. It was identified through a high-throughput phenotypic screen of >200,000 compounds using primary human peripheral blood mononuclear cells (PBMCs), with counterscreening against the THP-1 monocytic cell line. PVP-037 emerged as the most promising hit from approximately 25 confirmed active compounds, demonstrating the ability to induce broad innate immune activation, including NF-κB signaling and cytokine production, exclusively in primary human leukocytes while remaining inactive in THP-1 cells [1]. Its molecular formula is C₂₃H₂₂N₄O, with a molecular weight of 370.45 g/mol, and it serves as the foundational scaffold for a series of structure-activity relationship (SAR)-optimized analogs including PVP-037.1 and PVP-037.2 .

Why PVP-037 Cannot Be Simply Substituted with Other TLR7/8 Agonists or Adjuvants


PVP-037 belongs to a distinct imidazopyrimidine chemotype that differs fundamentally from the well-known imidazoquinoline TLR7/8 agonists (e.g., R848/resiquimod) and from traditional aluminum salt adjuvants (Alum) [1]. Critically, PVP-037 demonstrates a unique activity profile: it potently activates innate immune pathways in primary human PBMCs but is completely inactive in the THP-1 monocytic cell line, whereas the benchmark TLR7/8 agonist R848 activates both primary cells and immortalized cell lines [1]. This cell-type selectivity, coupled with its distinct structure-activity relationship (SAR) that enabled iterative optimization to analogs such as PVP-037.1 and PVP-037.2 with progressively improved potency, solubility, and in vivo adjuvanticity, means that substituting PVP-037 with a generic TLR7/8 agonist or another adjuvant class would yield a different immunological outcome and eliminate the SAR trajectory that produced the enhanced clinical candidate PVP-037.2 [1].

PVP-037 Quantitative Head-to-Head Evidence vs. Comparator TLR7/8 Agonists and Adjuvants


PVP-037 Matches R848 in TNF Induction from Primary Human PBMCs at ≥11 µM

In an eight-point dose-response titration using primary human PBMCs, PVP-037 induced tumor necrosis factor (TNF) production to a similar extent as the benchmark TLR7/8 agonist R848 (resiquimod) at concentrations ≥11 µM [1]. Despite this comparable efficacy in primary cells, PVP-037 was completely inactive in the THP-1 monocytic cell line, whereas R848 retained activity in both primary and immortalized cells, underscoring the differential cellular selectivity of the imidazopyrimidine scaffold [1].

TLR7/8 agonism Innate immunity Adjuvant screening

PVP-037 Elicits Antibody Responses Equivalent to or Greater than Alum Adjuvant in Mice

In a mouse immunization study using recombinant hemagglutinin (rHA) protein as the antigen, PVP-037 admixed with rHA generated higher antigen-specific antibody titers than rHA alone, and achieved titers that were equivalent to or enhanced compared to rHA formulated with Alum (aluminum hydroxide), the most widely used licensed vaccine adjuvant [1]. The highest IgG responses were observed with the optimized analog PVP-037.1, but PVP-037 itself already matched or exceeded Alum's adjuvanticity [1].

Vaccine adjuvant Humoral immunity Influenza vaccine

PVP-037 Induces a Broad TH1-Polarizing Cytokine Profile at ≥11 µM Comparable to R848

At concentrations of 11 µM and above, PVP-037 induced a panel of TH1-polarizing cytokines from primary human PBMCs—including TNF, interferon-γ (IFNγ), and interleukin-1β (IL-1β)—at levels comparable to equivalent concentrations of R848 [1]. PVP-037 also stimulated production of GM-CSF, IL-10, IL-12p70, IL-6, and CCL3 (MIP1α) at concentrations as low as 1 µM, demonstrating broad cytokine induction [1].

Cytokine induction TH1 polarization Adjuvant mechanism

PVP-037.2 (Amine Analog) Achieves Lower EC50 than Both PVP-037.1 and R848 Following SAR Optimization of PVP-037

Medicinal chemistry optimization of the PVP-037 scaffold generated PVP-037.2, which demonstrated greater TNF-inducing efficacy and a lower median effective concentration (EC50) compared to both PVP-037.1 and the benchmark R848 in human PBMC in vitro assays [1]. This improvement in potency was achieved through installation of a primary amine group on the phenyl ring of PVP-037.1, which also enhanced aqueous solubility and improved in vivo pharmacokinetic clearance [1].

Structure-activity relationship Medicinal chemistry Potency optimization

PVP-037 Lacks Activity in THP-1 Cells, Unlike R848, Enabling Phenotypic Discovery of Primary-Cell-Selective Adjuvants

PVP-037 showed no detectable activation of the THP-1 human monocytic cell line in NF-κB reporter assays, whereas R848 robustly activated both THP-1 cells and primary PBMCs [1]. This observation was critical because the initial high-throughput screen was conducted in THP-1 cells; PVP-037 was only identified as a hit during subsequent counterscreening on primary PBMCs, highlighting its selective activity in physiologically relevant primary immune cells and its potential to avoid off-target effects in non-primary cell types [1].

Phenotypic screening Cell-type selectivity Off-target activity

PVP-037's TLR7/8-Dependent Immunomodulation Is Confirmed by Antagonist and Knockout Studies in Primary Cells and BMDMs

Mechanistic studies using the TLR7/8/9 antagonist ODN 2088 completely abolished PVP-037.2 activity in human PBMCs, and the TLR7-specific antagonist ODN 20958 fully blocked PVP-037.2-induced TNF production, phenocopying the response of the selective TLR7 agonist CL264 [1]. Furthermore, in bone marrow-derived macrophages (BMDMs) from Tlr7−/− mice, both PVP-037.1- and PVP-037.2-induced TNF production was significantly reduced compared to wild-type BMDMs, confirming TLR7 dependence [1]. In vivo, Tlr7−/− mice showed significantly reduced IgG2c class-switched antibody responses following PVP-037.2-adjuvanted immunization, establishing that the TH1-polarizing adjuvanticity is mediated through TLR7 [1].

TLR7/8 mechanism Genetic knockout Pharmacological antagonism

PVP-037: High-Impact Application Scenarios for Scientific and Industrial Procurement


Phenotypic Drug Discovery Using Primary Human Immune Cells to Identify Novel Adjuvant Chemotypes

PVP-037 is ideally suited as a positive control and benchmark compound in phenotypic screening campaigns that utilize primary human PBMCs to identify novel innate immune modulators. Its selective activity in primary cells versus THP-1 cells provides a unique tool for validating screening platforms designed to capture physiologically relevant immunomodulatory hits that would be missed by conventional cell-line-based assays [1].

Preclinical Vaccine Adjuvant Development with Defined TLR7/8 Mechanism of Action

Researchers developing subunit or recombinant protein vaccines can employ PVP-037 as a molecularly defined adjuvant that drives TH1-polarized antibody responses. Its demonstrated ability to match or exceed Alum adjuvanticity in murine models, combined with its confirmed TLR7-dependent mechanism, makes it a superior alternative to Alum for vaccines requiring cell-mediated immunity, such as those targeting influenza, SARS-CoV-2, or pertussis [1].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization of TLR7/8 Agonists

The imidazopyrimidine core of PVP-037 serves as a tractable scaffold for SAR exploration. The successful optimization from PVP-037 through PVP-037.1 to PVP-037.2—with measurable improvements in TNF-inducing potency (lower EC50 vs. R848), aqueous solubility, and in vivo pharmacokinetics—validates PVP-037 as the optimal starting point for medicinal chemistry programs targeting next-generation TLR7/8 agonist adjuvants with enhanced drug-like properties [1].

Mechanistic Studies of TLR7-Dependent TH1 Immunity Using Pharmacological and Genetic Tools

PVP-037-derived compounds, particularly PVP-037.2, are validated tools for dissecting TLR7-mediated signaling pathways in innate and adaptive immunity. Their activity is completely blocked by TLR7-specific antagonists (ODN 20958) and significantly reduced in Tlr7−/− BMDMs and mice, making them reliable reagents for studying TLR7-dependent cytokine induction, dendritic cell maturation, and TH1-polarizing humoral responses in both in vitro and in vivo experimental systems [1].

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